

Application Notes and Protocols for 1H-Indazole Derivatives in Agricultural Research

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Compound of Interest

Compound Name: **1H-Indazole**

Cat. No.: **B189455**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of **1H-indazole** derivatives in modern agricultural research. It includes detailed application notes, experimental protocols, and quantitative data for their use as herbicides, fungicides, and insecticides. The information is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel agrochemicals.

1H-Indazole Derivatives as Herbicides: Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

1H-Indazole derivatives have emerged as a promising class of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.^{[1][2]} HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to the bleaching of new growth and eventual plant death, making it an effective target for weed control.^{[3][4]}

Quantitative Data: Herbicidal Activity of 1H-Indazole and Related Pyrazole Derivatives

The following table summarizes the herbicidal activity and HPPD inhibitory potency of selected **1H-indazole** and related pyrazole derivatives.

Compound ID	Target Weed Species	Application Rate (g ai/ha)	Herbicide Efficacy (%)	AtHPPD IC ₅₀ (µM)	Crop Safety	Reference
Z9	Arabidopsis thaliana	-	-	0.05	-	[5]
Z21	Echinochloa crusgalli (pre-emergence)	150	Stem: 44.3, Root: 69.6	-	Maize, Cotton, Wheat (0-10% injury)	[5]
Z5	Post-emergence broadleaf weeds	150	Excellent	-	Maize, Cotton, Wheat (0-10% injury)	[5]
Z15	Post-emergence broadleaf weeds	150	Excellent	-	Maize, Cotton, Wheat (0-10% injury)	[5]
Z20	Post-emergence broadleaf weeds	150	Excellent	-	Maize, Cotton, Wheat (0-10% injury)	[5]
III-15	Various weeds	30-120	Excellent	0.012	High safety for peanuts	[2]
Topramezone	Echinochloa crusgalli (pre-emergence)	150	Stem: 16.0, Root: 53.0	1.33	Corn	[5]
Mesotrione	Echinochloa crusgalli (pre-	150	Stem: 12.8, Root: 41.7	1.76	Corn	[5]

emergence

)

Experimental Protocol: In Vitro HPPD Enzyme Inhibition Assay

This protocol describes a high-throughput fluorescent screening assay to determine the inhibitory activity of **1H-indazole** derivatives against HPPD.[\[6\]](#)

Materials:

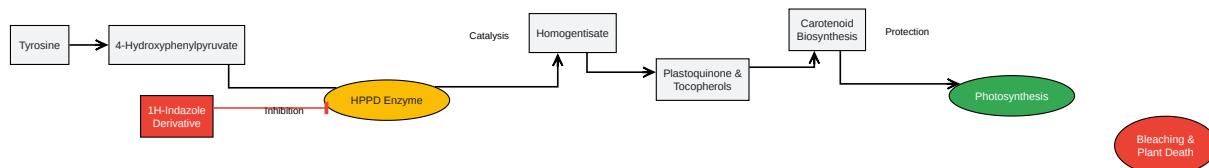
- Recombinant *Arabidopsis thaliana* HPPD (AtHPPD) enzyme
- 4-hydroxyphenylpyruvate (HPP) substrate
- Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA
- Cofactor/Quenching Solution: 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer
- Test compounds (**1H-indazole** derivatives) dissolved in DMSO
- 96-well black, clear-bottom microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compounds in 100% DMSO.
- Add 1 μ L of the diluted compounds or DMSO (for control) to the wells of the microplate.
- Prepare a reaction mixture containing the AtHPPD enzyme and the cofactor/quenching solution in the assay buffer.
- Add 74 μ L of the reaction mixture to each well.
- Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

- Initiate the reaction by adding 25 μ L of the HPP substrate solution to all wells.
- Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 400 nm) every minute for 30-60 minutes at 30°C.
- Calculate the initial reaction velocity from the linear phase of the fluorescence increase over time.
- Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: HPPD Inhibition



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Caption: Mechanism of action of **1H-indazole** herbicides targeting the HPPD enzyme.

1H-Indazole Derivatives as Fungicides: Targeting Succinate Dehydrogenase (SDH)

Pyrazole and indazole carboxamides are a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).^[7] These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), which blocks ATP production and leads to fungal cell death.^[8]

Quantitative Data: Antifungal Activity of Pyrazole Carboxamide Derivatives

The following table presents the in vitro antifungal activity of a series of pyrazole carboxamide derivatives against various plant pathogenic fungi.

Compound ID	Target Fungus	EC ₅₀ (µg/mL)	Reference Fungicide	EC ₅₀ (µg/mL)	Reference
5e	Rhizoctonia solani	0.039	Boscalid	0.799	[7]
5e	Rhizoctonia solani	0.039	Fluxapyroxad	0.131	[7]
9ac	Rhizoctonia cerealis	1.1-4.9	Thifluzamide	23.1	[9]
9bf	Rhizoctonia cerealis	1.1-4.9	Thifluzamide	23.1	[9]
9cb	Rhizoctonia cerealis	1.1-4.9	Thifluzamide	23.1	[9]
9cd	Sclerotinia sclerotiorum	0.8	Thifluzamide	4.9	[9]
6i	Valsa mali	1.77	Boscalid	9.19	[10]
19i	Valsa mali	1.97	Boscalid	9.19	[10]
23i	Rhizoctonia solani	3.79	-	-	[10]
8e	Rhizoctonia solani	0.012	Boscalid	0.464	[11]
8e	Sclerotinia sclerotiorum	0.123	Boscalid	0.159	[11]

Experimental Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric method to measure the inhibitory effect of **1H-indazole** derivatives on SDH activity.[12][13]

Materials:

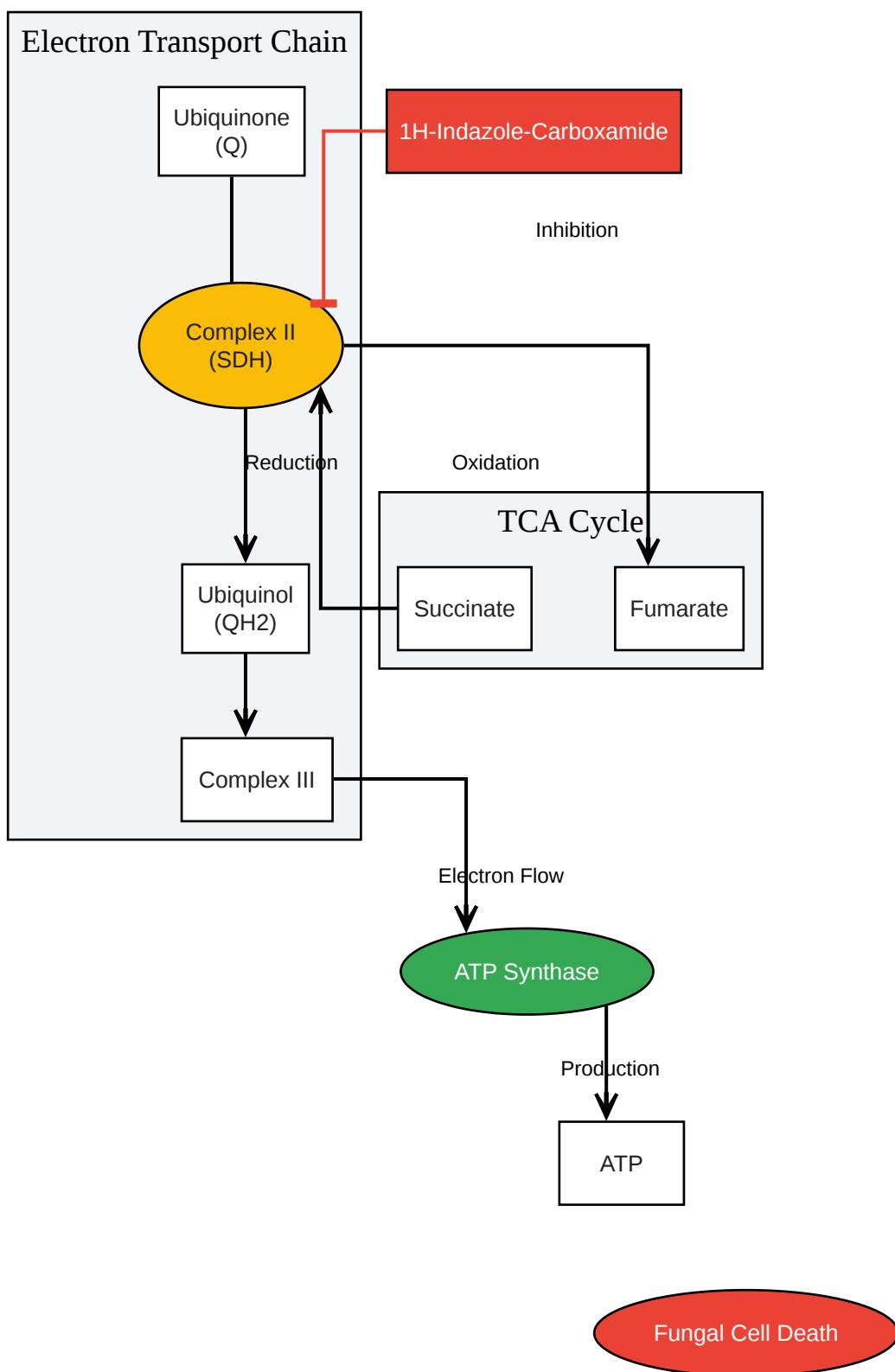
- Mitochondrial fraction isolated from the target fungus
- SDH Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
- Sodium succinate solution (substrate)
- 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) solution (electron acceptor)
- Test compounds (**1H-indazole** derivatives) dissolved in DMSO
- 96-well microplates
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add 5 μ L of the diluted compounds or DMSO (control).
- Add 50 μ L of the mitochondrial fraction to each well.
- Add 50 μ L of the SDH Assay Buffer.
- Incubate the plate for 10 minutes at 37°C.
- Add 50 μ L of the sodium succinate solution to initiate the reaction.
- Add 50 μ L of the INT solution.

- Incubate the plate at 37°C for 30-60 minutes.
- Stop the reaction by adding 50 µL of 1 M HCl.
- Measure the absorbance at 490 nm.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: SDH Inhibition



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Caption: Mechanism of action of **1H-indazole** carboxamide fungicides targeting SDH.

1H-Indazole Derivatives as Insecticides: Targeting GABA-Gated Chloride Channels

Certain **1H-indazole** derivatives exhibit insecticidal activity by acting as antagonists of the GABA-gated chloride channel in the insect's central nervous system.[\[3\]](#)[\[14\]](#) Blockage of this channel reduces neuronal inhibition, leading to hyperexcitation, convulsions, and ultimately, the death of the insect.[\[13\]](#)

Quantitative Data: Insecticidal Activity of Phenylpyrazole and Related Derivatives

The following table provides data on the insecticidal activity of fipronil, a well-known phenylpyrazole insecticide that shares a similar mechanism of action with potential **1H-indazole**-based insecticides.

Compound	Target Insect	Bioassay Method	LC ₅₀ (mg/L)	Reference
GABA receptor Antagonist 1	Plutella xylostella	-	0.09	[15]
GABA receptor Antagonist 1	Spodoptera frugiperda	-	0.84	[15]
GABA receptor Antagonist 1	Spodoptera exigua	-	0.87	[15]
GABA receptor Antagonist 1	Spodoptera litura	-	0.68	[15]

Note: Data for a series of **1H-indazole** insecticides is limited in the public domain. The provided data for a related antagonist serves as a reference.

Experimental Protocol: Insecticidal Bioassay (Contact and Ingestion)

This protocol describes a general method for evaluating the contact and ingestion toxicity of **1H-indazole** derivatives against a target insect pest.[9][16]

Materials:

- Test compounds (**1H-indazole** derivatives)
- Acetone or other suitable solvent
- Sucrose solution (for ingestion assay)
- Petri dishes or small ventilated containers
- Filter paper
- Micropipette
- Target insects (e.g., larvae or adults)

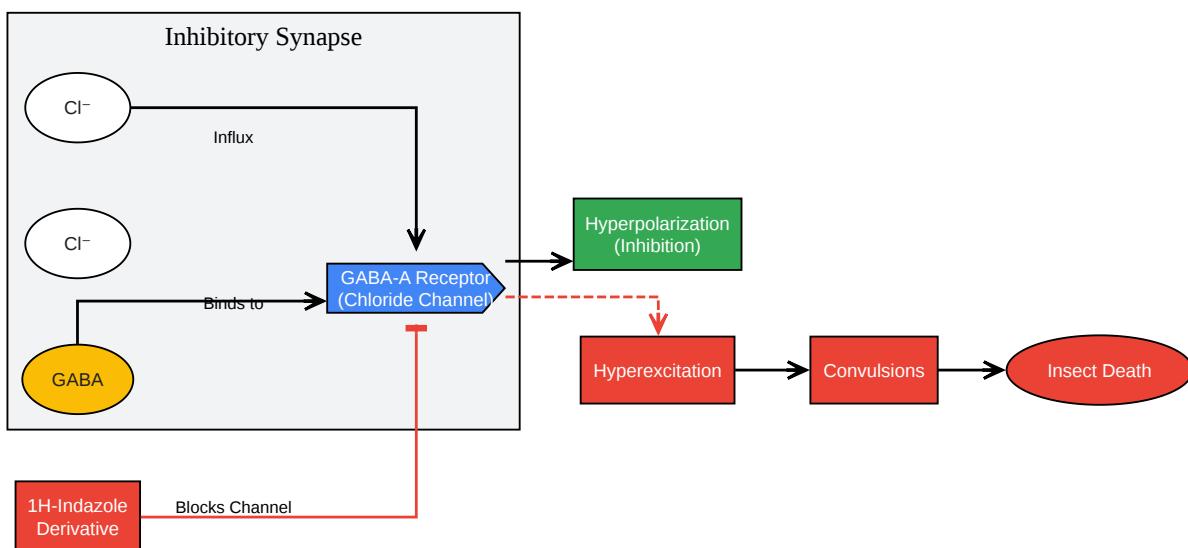
Procedure (Contact Assay):

- Dissolve the test compounds in acetone to prepare a series of concentrations.
- Apply a known volume (e.g., 1 mL) of each concentration to a filter paper placed in a Petri dish.
- Allow the solvent to evaporate completely, leaving a residue of the test compound.
- Introduce a known number of insects (e.g., 10-20) into each Petri dish.
- Seal the dishes with a ventilated lid.
- Maintain the dishes under controlled conditions (temperature, humidity, light).
- Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours).
- Calculate the LC₅₀ value using probit analysis.

Procedure (Ingestion Assay):

- Prepare a series of concentrations of the test compounds in a sucrose solution.
- Provide the treated sucrose solution to the insects as their sole food source.
- Maintain the insects in individual or group containers with the treated food.
- Assess insect mortality at regular intervals.
- Calculate the LC₅₀ value.

Signaling Pathway: GABA Receptor Antagonism



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Caption: Mechanism of action of **1H-indazole** insecticides as GABA receptor antagonists.

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